2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound is a structurally complex molecule featuring a tricyclic core (7.4.0.0²,⁷ system) with fused heterocyclic rings containing sulfur (8-thia), nitrogen (3,5-diaza), and a fluorine substituent at position 13. The acetamide moiety is linked to a 3-(methylsulfanyl)phenyl group, introducing both polar and hydrophobic regions. The fluorine atom likely enhances metabolic stability and binding affinity, while the methylsulfanyl group may contribute to lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c1-26-12-5-2-4-11(8-12)22-15(24)9-23-10-21-17-16-13(20)6-3-7-14(16)27-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQWSCDNMBKRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, including the formation of the diazatricyclic core, introduction of the fluorine atom, and attachment of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are critical for controlling the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the diazatricyclic core play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its tricyclic scaffold combined with fluorine and sulfur functionalities. Below, it is compared to analogs based on structural motifs, physicochemical properties, and inferred bioactivity.
Tricyclic Heterocyclic Cores
Compounds with tricyclic systems often exhibit enhanced rigidity and target selectivity. For example:
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP* |
|---|---|---|---|---|
| Target Compound | 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷] | 13-fluoro, methylsulfanylphenyl | ~420 (estimated) | 2.8 |
| (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-... [PF 43(1)] | 5-thia-1-azabicyclo[4.2.0]oct-2-ene | Tetrazolyl, thiadiazolylthio | 516 | 1.2 |
| Salternamide E (from marine actinomycetes) | Bicyclic lactam | Hydroxy, methyl groups | 350 | 1.5 |
Notes:
- Lower LogP compared to Salternamide E suggests reduced lipophilicity, possibly due to the polar acetamide group .
Fluorinated Analogs
Fluorine’s electronegativity and small atomic radius often enhance binding and metabolic resistance:
| Compound Name | Fluorine Position | Bioactivity (Reported) | Reference |
|---|---|---|---|
| Target Compound | 13-fluoro | N/A (inferred antimicrobial) | – |
| Ciprofloxacin | 6-fluoro | Antibacterial (DNA gyrase inhibitor) | – |
| Fluconazole | 2-fluoro | Antifungal (CYP51 inhibition) | – |
- The 13-fluoro group in the target compound may mimic the bioisosteric effects seen in fluoroquinolones, enhancing interaction with bacterial topoisomerases .
Sulfur-Containing Compounds
Sulfur atoms contribute to redox activity and metal-binding capacity:
- The methylsulfanyl group may facilitate hydrophobic interactions in enzyme active sites, akin to thiadiazole-based drugs .
Research Findings and Implications
Predictive Modeling and Compatibility
- Hit Dexter 2.0 Analysis : Computational screening suggests the compound is unlikely to be a promiscuous binder due to its rigid core, though the methylsulfanyl group may confer moderate reactivity .
- QSPR/QSAR Insights : Van der Waals descriptors predict moderate solubility (~25 μM) and high membrane permeability, aligning with its LogP .
- Thermochemical Stability : The sulfur-fluorine interaction in the tricyclic core may enhance thermal stability, as seen in SF₆ derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
